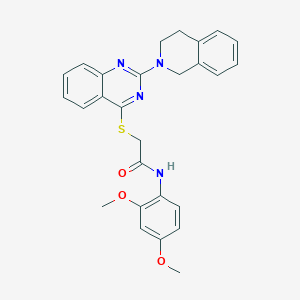

1-((3,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Proton Exchange Membranes for Fuel Cells

In the domain of energy conversion, sulfonated polymers exhibit promising characteristics for fuel cell applications. A study by Kim, Robertson, and Guiver (2008) demonstrated the synthesis of comb-shaped poly(arylene ether sulfone)s with high proton conductivity, employing sulfonated side-chain grafting units derived from sulfonated 4-fluorobenzophenone and related compounds. These materials, characterized by high thermal stability and water uptake, show potential as polyelectrolyte membrane materials in fuel cells, underlining the importance of sulfone functionalities in energy-related applications (Kim, Robertson, & Guiver, 2008).

Broad-Spectrum Antibacterial Agents

The synthesis of sulfone-containing compounds has been crucial in developing potent antibacterial agents. Hashimoto et al. (2007) outlined the synthesis of a new 2-sulfonylquinolone, a key intermediate in creating broad-spectrum antibacterial agents effective against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA). This study exemplifies the role of sulfone intermediates in medicinal chemistry, providing pathways to novel treatments for bacterial infections (Hashimoto et al., 2007).

Cyclisation Catalysts in Organic Synthesis

In organic synthesis, sulfonamides serve as effective terminators for cationic cyclizations, facilitating the efficient formation of polycyclic systems. Haskins and Knight (2002) explored the use of trifluoromethanesulfonic acid as a catalyst for inducing cyclisation of homoallylic sulfonamides, leading to pyrrolidines and other cyclic compounds. This research underscores the utility of sulfonamide groups in synthesizing complex organic molecules (Haskins & Knight, 2002).

Nanofiltration Membrane Development

The synthesis of novel sulfonated thin-film composite nanofiltration membranes with improved water flux represents a significant advancement in water treatment technologies. Liu et al. (2012) reported on membranes prepared from sulfonated aromatic diamine monomers, demonstrating enhanced hydrophilicity and effective dye rejection. These findings highlight the application of sulfonated compounds in environmental engineering, particularly in developing more efficient water purification systems (Liu et al., 2012).

Crosslinking Reagents in Bioorganic Synthesis

The development of bifunctional crosslinking reagents, such as 2,2'-sulfonylbis[3-methoxy-(E,E)-2-propenenitrile], showcases the application of sulfone derivatives in bioorganic chemistry. Hosmane et al. (1990) highlighted the reagent's high reactivity with amines and nucleic acid bases, offering a versatile tool for synthesizing complex bioorganic molecules. This research contributes to the understanding of crosslinking mechanisms and their potential in creating biologically active compounds (Hosmane et al., 1990).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-(3,5-difluorophenyl)sulfonyl-4-methoxypiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO3S/c1-18-11-2-4-15(5-3-11)19(16,17)12-7-9(13)6-10(14)8-12/h6-8,11H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCNFVGJDIZVHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)S(=O)(=O)C2=CC(=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[aMino(polyethylene glycol)-2000] (aMMoniuM salt)](/img/structure/B2889234.png)

![2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2889236.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2889237.png)

![2-Methyl-3-(2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)quinoxaline](/img/structure/B2889239.png)

![4-(4-Methoxy-phenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2889242.png)

![(2E)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one](/img/structure/B2889243.png)

![(4E,10S)-10-(2-Methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,2'-morpholine]-8,13-dione;hydrochloride](/img/structure/B2889247.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2889251.png)